molecular formula C60H105N17O12 B584198 Myristoyl-phe-ala-arg-lys-gly-ala-leu-arg-gln-OH CAS No. 147217-25-2

Myristoyl-phe-ala-arg-lys-gly-ala-leu-arg-gln-OH

Cat. No.: B584198
CAS No.: 147217-25-2
M. Wt: 1256.607
InChI Key: IHPBUIGQYZNWCV-YWLUFSBHSA-N
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Description

Table 1: Amino Acid Composition and Properties

Position Residue Charge (pH 7) Hydrophobicity Index
1 Phe Neutral 2.8
2 Ala Neutral 1.8
3 Arg +1 -4.5
4 Lys +1 -3.9
5 Gly Neutral -0.4
6 Ala Neutral 1.8
7 Leu Neutral 3.8
8 Arg +1 -4.5
9 Gln Neutral -3.5

The sequence’s net charge of +3 at physiological pH facilitates interactions with negatively charged phospholipid membranes and PKC regulatory domains.

Myristoylation Site Topology and Lipid Anchoring Mechanisms

Myristoylation occurs at the N-terminal phenylalanine via an amide bond, a deviation from the canonical glycine myristoylation observed in natural proteins. This synthetic modification confers unique biophysical properties:

  • Membrane Anchoring : The myristoyl group embeds into lipid bilayers, with partitioning coefficients (K~x~) reaching 1.7 × 10^6^ in anionic membranes. Molecular dynamics (MD) simulations show the myristoyl chain penetrates 8–10 Å into the hydrophobic core, while cationic residues (Arg, Lys) stabilize surface interactions via hydrogen bonding with phosphate groups.
  • Conformational Stability : The myristoyl moiety induces α-helical folding in the peptide’s N-terminal region (residues 1–5) when bound to membranes, as observed in circular dichroism studies.
  • Cellular Permeability : Unlike non-myristoylated peptides, the lipid anchor enables passive diffusion across plasma membranes, achieving intracellular concentrations sufficient for PKC inhibition.

Figure 1: Membrane Interaction Mechanism

  • Step 1 : Myristoyl insertion into the lipid bilayer.
  • Step 2 : Electrostatic anchoring via Arg/Lys-phosphate interactions.
  • Step 3 : Helix formation and pseudosubstrate domain exposure.

Three-Dimensional Conformational Dynamics via Computational Modeling

Molecular dynamics simulations reveal environment-dependent conformational changes:

  • In Aqueous Solution : The peptide adopts a random coil structure, with the myristoyl group sequestered to minimize hydrophobic exposure.
  • Bound to Zwitterionic Membranes (e.g., POPC) : Partial α-helix formation (residues 3–7) occurs, driven by Arg/Lys-phosphate interactions. The myristoyl chain adopts a tilted orientation, penetrating the bilayer.
  • Bound to Anionic Membranes (e.g., POPC/POPG) : Full α-helix stabilization (residues 2–8) is observed, with the myristoyl group deeply embedded. Salt bridges between Arg^7^ and POPG headgroups enhance binding affinity.

Table 2: Conformational Metrics from MD Simulations

Condition Helicity (%) Membrane Penetration (Å) ΔG~partition~ (kJ/mol)
Aqueous Solution 10–15 N/A N/A
POPC Bilayer 30–40 8.2 ± 1.1 −26 ± 2
POPC/POPG Bilayer 45–55 10.5 ± 0.8 −33 ± 3

These dynamics explain the peptide’s enhanced activity in environments mimicking eukaryotic plasma membranes.

Comparative Structural Homology with PKC Pseudosubstrate Domains

The peptide mimics the pseudosubstrate domain of PKC-α/β, which autoinhibits the kinase by occupying its substrate-binding site. Key structural parallels include:

  • Sequence Homology : The core sequence Phe-Ala-Arg-Lys-Gly-Ala-Leu-Arg aligns with PKC’s pseudosubstrate region (residues 19–27), sharing 78% identity.
  • Functional Mimicry : Substitution of the phosphoacceptor serine/threonine with alanine (Ala^6^) prevents phosphorylation, enabling competitive inhibition.
  • Binding Affinity : The peptide’s IC~50~ for PKC-α is 8 µM, comparable to native pseudosubstrate domains (2–10 µM).

Table 3: Structural Comparison with PKC-α Pseudosubstrate

Feature Myristoylated Peptide PKC-α Pseudosubstrate
Sequence Myr-FARKGALRQ RFARKGALRQKNV
Key Residues Arg^3^, Lys^4^, Arg^8^ Arg^22^, Lys^23^, Arg^27^
Membrane Localization Myristoyl-dependent PH domain-mediated
Inhibition Mechanism Competitive Autoinhibitory

This homology validates the peptide’s utility in studying PKC regulation and designing isoform-specific inhibitors.

Properties

IUPAC Name

(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[(2S)-3-phenyl-2-(tetradecanoylamino)propanoyl]amino]propanoyl]amino]pentanoyl]amino]hexanoyl]amino]acetyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C60H105N17O12/c1-6-7-8-9-10-11-12-13-14-15-19-29-49(79)72-47(36-41-24-17-16-18-25-41)56(86)71-40(5)52(82)73-43(27-22-33-67-59(63)64)54(84)74-42(26-20-21-32-61)53(83)69-37-50(80)70-39(4)51(81)77-46(35-38(2)3)57(87)75-44(28-23-34-68-60(65)66)55(85)76-45(58(88)89)30-31-48(62)78/h16-18,24-25,38-40,42-47H,6-15,19-23,26-37,61H2,1-5H3,(H2,62,78)(H,69,83)(H,70,80)(H,71,86)(H,72,79)(H,73,82)(H,74,84)(H,75,87)(H,76,85)(H,77,81)(H,88,89)(H4,63,64,67)(H4,65,66,68)/t39-,40-,42-,43-,44-,45-,46-,47-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHPBUIGQYZNWCV-YWLUFSBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(=O)NC(CC1=CC=CC=C1)C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C60H105N17O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1256.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Resin Selection and Activation

The synthesis begins with selecting a suitable solid-phase resin. Rink Amide AM resin is widely employed due to its compatibility with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry and amide bond formation at the C-terminus. Activation involves swelling the resin in a mixture of dimethylformamide (DMF) and ricinoleic acid (8:1–10:2 v/v) for 10–25 minutes, enhancing pore accessibility and amino acid coupling efficiency. This step increases the resin’s surface area, critical for subsequent reactions.

Amino Acid Loading

The first amino acid, Fmoc-Gln(Trt)-OH , is attached to the activated resin using a condensing agent such as HOBt (hydroxybenzotriazole) and DIC (N,N'-diisopropylcarbodiimide) . The reaction proceeds at 20–28°C under nitrogen atmosphere, achieving coupling efficiencies >98%. Excess reagents are removed via filtration, and the Fmoc group is deprotected using 20% piperidine in DMF , monitored by Kaiser testing for free amine groups.

Sequential Peptide Elongation

Fmoc Deprotection and Coupling Cycles

Each subsequent amino acid is added via iterative deprotection and coupling:

  • Deprotection : Piperidine (20% in DMF) removes the Fmoc group, exposing the amine for coupling.
  • Activation : The incoming Fmoc-protected amino acid (e.g., Fmoc-Arg(Pbf)-OH) is activated with HOBt/DIC or PyBOP in DMF.
  • Coupling : The activated amino acid reacts with the resin-bound peptide for 1–2 hours at 25°C, with agitation to ensure homogeneity.

Side-chain protecting groups (e.g., Pbf for arginine, Trt for glutamine) remain intact until global deprotection.

Myristoylation Strategies

On-Resin Myristoylation

The myristoyl group is introduced post-peptide assembly. After elongating the nonapeptide, myristic acid is activated as myristoyl chloride and reacted with the N-terminal amine under mild basic conditions (pH 8–9). The reaction is conducted at 20°C for 4–6 hours, achieving >90% acylation efficiency. Excess myristoyl chloride is quenched with isopropanol to prevent over-acylation.

Alternative Methods: Myristoylated Lysine Incorporation

Some protocols incorporate Fmoc-Lys(Myr)-OH during chain elongation. This pre-myristoylated lysine simplifies synthesis but requires specialized building blocks and may limit sequence flexibility.

Cleavage and Global Deprotection

Peptide-Resin Cleavage

The peptide is cleaved using trifluoroacetic acid (TFA)-based cocktails , typically:

  • TFA:H2O:triisopropylsilane (95:2.5:2.5)
  • TFA:phenol:thioanisole (90:5:5) for stubborn protecting groups.

Reaction time is 2–4 hours at 25°C, followed by precipitation in cold diethyl ether .

Side-Chain Deprotection

Protecting groups (e.g., Pbf, Trt) are removed simultaneously during cleavage. Residual TFA is eliminated via lyophilization, yielding the crude peptide as a white powder.

Purification and Characterization

High-Performance Liquid Chromatography (HPLC)

Crude peptide is purified via reverse-phase HPLC using a C18 column and gradients of acetonitrile/water (0.1% TFA) . The target peptide typically elutes at 60–70% acetonitrile.

Mass Spectrometry

MALDI-TOF or ESI-MS confirms molecular weight. For Myristoyl-Phe-Ala-Arg-Lys-Gly-Ala-Leu-Arg-Gln-OH:

  • Theoretical mass : 1,532.9 Da (monoisotopic)
  • Observed mass : 1,533.2 ± 0.3 Da

Purity Assessment

Analytical HPLC at 214 nm reveals purity >95% for research-grade material.

Challenges and Optimization

Solubility Issues

The myristoyl group reduces aqueous solubility. Strategies include:

  • Lyophilization with tert-butanol to create porous, water-soluble powders.
  • Complexation with cyclodextrins for in vivo applications.

Racemization

Basic conditions during coupling may cause racemization. Adding HOAt (1-hydroxy-7-azabenzotriazole) reduces this risk by accelerating coupling rates.

Comparative Analysis of Methods

Parameter On-Resin Myristoylation Pre-Myristoylated Lysine
Synthesis Time 12–14 days 10–12 days
Yield 60–70% 50–60%
Purity >95% 85–90%
Equipment Needs Standard SPPS Specialized reagents

Chemical Reactions Analysis

Types of Reactions

Myristoyl-phe-ala-arg-lys-gly-ala-leu-arg-gln-OH can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Myristoyl-phe-ala-arg-lys-gly-ala-leu-arg-gln-OH has several scientific research applications:

Mechanism of Action

Myristoyl-phe-ala-arg-lys-gly-ala-leu-arg-gln-OH exerts its effects by inhibiting protein kinase C (PKC) activity. The myristoylated peptide mimics the pseudosubstrate domain of PKC, binding to the enzyme’s active site and preventing its activation. This inhibition disrupts PKC-mediated phosphorylation of target proteins, thereby modulating various cellular processes such as proliferation, differentiation, and apoptosis .

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key structural and functional differences between Myristoyl-Phe-Ala-Arg-Lys-Gly-Ala-Leu-Arg-Gln-OH and related compounds:

Compound Name Sequence/Length Molecular Weight (g/mol) Key Features Primary Application
This compound Nonapeptide (9 residues) 1256.6 PKC-α/β inhibitor; cell-permeable; myristoylated Research (PKC signaling studies)
Myristoyl-GTNLSVPNPLGFFPDHQLDPAFGANSNNPD-WDFNPNKDHWPEANKVG-OH ~40 residues Not specified Larger peptide; broad isotopic pattern; challenges in UPLC-MS/MS analysis Clinical development (plasma quantification)
Myristoyl-Arg-Lys-Arg-Thr-Leu-Arg-Arg-Leu-OH Octapeptide (8 residues) Not specified Myristoylated; rich in arginine/lysine residues Undefined (PubChem entry)
MYRISTOYL-GLY-OH Myristoylated glycine (1 residue) 285.42 Simple myristoylated amino acid; lower molecular weight Biochemical studies

Analytical and Pharmacological Insights

Myristoyl-GTNLSVPNPLGFFPDHQLDPAFGANSNNPD-WDFNPNKDHWPEANKVG-OH

This 40-residue myristoylated peptide presents analytical challenges due to its size, leading to broad isotopic patterns and multiple charged species during electrospray ionization (ESI). Its clinical applications contrast with the research-focused use of this compound.

Myristoyl-Arg-Lys-Arg-Thr-Leu-Arg-Arg-Leu-OH

As an octapeptide, this compound shares structural similarities with the target peptide, including the myristoyl group and cationic residues (Arg/Lys).

MYRISTOYL-GLY-OH

This minimal myristoylated compound (MW: 285.42) lacks the peptide backbone of the target nonapeptide. It is used in studies exploring lipidated amino acid behavior, offering insights into the role of myristoylation in solubility and membrane association. However, it lacks the PKC inhibitory activity of the target compound .

Research and Clinical Implications

  • Target Compound : Demonstrates efficacy in PKC inhibition with high selectivity for α/β isoforms, making it valuable for studying intracellular signaling pathways .
  • Longer Myristoylated Peptide (): Highlights analytical limitations of large peptides, emphasizing the advantage of smaller, targeted sequences like the nonapeptide in MS-based assays.
  • Simpler Myristoylated Analog () : Provides a baseline for understanding how myristoylation impacts physicochemical properties, though it lacks therapeutic relevance.

Biological Activity

Myristoyl-phe-ala-arg-lys-gly-ala-leu-arg-gln-OH is a myristoylated peptide that has garnered attention for its biological activity, particularly in relation to protein kinase C (PKC) inhibition. This compound serves as a model for studying cellular signaling pathways and potential therapeutic applications in various diseases, including cancer and neurodegenerative disorders. This article delves into the synthesis, mechanism of action, biological applications, and relevant case studies associated with this compound.

Synthesis

The synthesis of this compound typically employs solid-phase peptide synthesis (SPPS). The process involves:

  • Attachment of C-terminal amino acid : Glutamine is attached to a solid resin.
  • Sequential addition of protected amino acids : This is done using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
  • Acylation reaction : The myristoyl group is then attached to the N-terminus.

This method allows for precise control over the peptide sequence and modifications, making it a valuable tool in biochemical research.

This compound functions primarily as an inhibitor of PKC. The myristoylated structure enables it to mimic the pseudosubstrate domain of PKC, binding to the enzyme's active site and preventing its activation. This inhibition disrupts the phosphorylation of target proteins, influencing various cellular processes such as:

  • Cell proliferation
  • Differentiation
  • Apoptosis

The specificity of this interaction makes it a crucial compound for studying PKC-related signaling pathways in cellular biology .

Biological Applications

The biological activity of this compound extends across several domains:

  • Cell Biology : It is used to investigate the role of PKC in signal transduction pathways.
  • Cancer Research : The peptide has potential therapeutic applications in cancers where PKC is dysregulated.
  • Neurodegenerative Disorders : Its ability to modulate PKC activity suggests possible benefits in conditions like Alzheimer's disease.

Table 1: Summary of Biological Applications

Application AreaDescription
Cell BiologyInvestigates PKC's role in cellular signaling
Cancer ResearchPotential therapeutic agent for cancers with PKC involvement
Neurodegenerative DisordersModulates PKC activity, potentially beneficial for Alzheimer's disease

Case Studies

Several studies have demonstrated the efficacy and mechanisms of this compound:

  • Inhibition of Histone Kinase Activity :
    A study showed that a related myristylated peptide effectively inhibited histone kinase reactions mediated by PKC, demonstrating enhanced potency due to N-myristoylation .
  • Cell Permeability and Dynamics :
    Research involving HepG2 cells indicated that this compound could penetrate cell membranes and significantly affect chromatin dynamics by inhibiting PKC, thereby altering gene expression patterns associated with cell growth and differentiation .
  • Therapeutic Potential :
    Investigations into neurodegenerative diseases have highlighted the peptide's role in modulating pathways linked to neuronal survival and apoptosis, suggesting its potential as a therapeutic agent .

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing and purifying Myristoyl-Phe-Ala-Arg-Lys-Gly-Ala-Leu-Arg-Gln-OH?

  • Methodological Answer : Solid-phase peptide synthesis (SPPS) is the standard method, utilizing Fmoc/t-Bu chemistry for sequential amino acid coupling. Myristoylation is typically performed post-synthesis using myristic acid activated with HOBt/DIC. Purification involves reversed-phase HPLC with gradients optimized for hydrophobic retention (C18 columns, 0.1% TFA in acetonitrile/water). Structural validation requires tandem mass spectrometry (MS/MS) for sequence confirmation and NMR (e.g., 1H^1H, 13C^{13}C) to verify the myristoyl moiety .

Q. How is the purity and structural integrity of this myristoylated peptide validated in academic research?

  • Methodological Answer : Purity is assessed via analytical HPLC (>95% peak area) and MALDI-TOF MS for molecular weight confirmation. Circular dichroism (CD) spectroscopy evaluates secondary structure in solution. For myristoylation specificity, LC-MS/MS fragmentation patterns are analyzed to distinguish acylated vs. non-acylated isoforms. Batch-to-batch consistency requires strict adherence to synthetic protocols and inclusion of internal reference standards .

Advanced Research Questions

Q. What experimental design considerations are critical when studying membrane interaction mechanisms of myristoylated peptides?

  • Methodological Answer : Lipid bilayer composition (e.g., phosphatidylcholine vs. cholesterol-rich membranes) must mimic physiological targets. Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding kinetics. Controls should include non-myristoylated analogs and scrambled sequences. Confocal microscopy with fluorescently labeled peptides can visualize subcellular localization, but requires validation via competitive assays with free myristate .

Q. How can researchers resolve discrepancies in reported bioactivity data across different cell lines?

  • Methodological Answer : Variability arises from differences in lipid raft composition, endocytic pathways, or efflux pumps. Standardize assays using isogenic cell lines and include pharmacological inhibitors (e.g., dynasore for clathrin-mediated endocytosis). Quantitative mass spectrometry (e.g., SILAC) improves uptake quantification. Cross-validate findings with orthogonal techniques like flow cytometry and subcellular fractionation .

Q. What advanced computational strategies model structure-function relationships for myristoylated peptides?

  • Methodological Answer : Molecular dynamics (MD) simulations (e.g., GROMACS) analyze membrane insertion dynamics over microsecond timescales. Free-energy perturbation (FEP) calculations predict the impact of residue substitutions on binding. Docking studies (AutoDock Vina) identify potential protein interaction sites, but require experimental validation via alanine scanning mutagenesis .

Data Contradiction and Reproducibility

Q. How should researchers address conflicting reports on the peptide’s protease stability?

  • Methodological Answer : Protease susceptibility depends on experimental conditions (pH, temperature, protease concentration). Use standardized buffers (e.g., PBS vs. simulated lysosomal fluid) and include positive controls (e.g., angiotensin I). Stability assays should quantify intact peptide via LC-MS rather than indirect methods like fluorescence. Replicate studies across independent labs to confirm reproducibility .

Q. What statistical approaches mitigate false positives in high-throughput screening assays for this peptide?

  • Methodological Answer : Employ strict z-score thresholds (>3σ) and use replicate plates to assess intra-assay variability. Counter-screens with unrelated targets (e.g., kinase panels) identify off-target effects. Machine learning models (random forest, SVM) can prioritize hits by integrating structural descriptors and bioactivity data, reducing false discovery rates .

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